molecular formula C21H22N4O2 B4484692 N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B4484692
M. Wt: 362.4 g/mol
InChI Key: XONHJEVEZJEQOP-UHFFFAOYSA-N
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Description

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(pyrrolidin-1-yl)methyl]benzamide is a compound that features a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(pyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: The phenyl and pyrrolidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl or pyrrolidine rings.

Scientific Research Applications

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(pyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(pyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl and pyrrolidine groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar reactivity and applications.

    Phenyl-Substituted Oxadiazoles: Compounds with phenyl groups attached to the oxadiazole ring exhibit similar chemical properties.

    Pyrrolidine-Containing Compounds: These compounds have the pyrrolidine moiety and are used in similar applications.

Uniqueness

N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[(pyrrolidin-1-yl)methyl]benzamide is unique due to the combination of the oxadiazole ring, phenyl group, and pyrrolidine moiety. This combination imparts specific chemical and biological properties that are not found in other compounds with only one or two of these features .

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(18-10-8-16(9-11-18)15-25-12-4-5-13-25)22-14-19-23-20(24-27-19)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONHJEVEZJEQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 3
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 4
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 5
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N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE

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